N-(4-Ethylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide
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Overview
Description
N-(4-Ethylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidinone core, followed by the introduction of the ethylphenyl and pyridyl groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-Ethylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide
- N-(4-Propylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide
Uniqueness
N-(4-Ethylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(5-oxo-2-pyridin-4-yl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C20H20N6O2/c1-2-13-3-5-16(6-4-13)22-17(27)11-15-12-26-20(24-19(15)28)23-18(25-26)14-7-9-21-10-8-14/h3-10,15H,2,11-12H2,1H3,(H,22,27)(H,23,24,25,28) |
InChI Key |
IYJRTRPXAFJQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CN3C(=NC(=N3)C4=CC=NC=C4)NC2=O |
Origin of Product |
United States |
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